2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid 2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16971073
InChI: InChI=1S/C13H9BClF2NO3/c15-12-2-1-7(3-11(12)14(20)21)13(19)18-10-5-8(16)4-9(17)6-10/h1-6,20-21H,(H,18,19)
SMILES:
Molecular Formula: C13H9BClF2NO3
Molecular Weight: 311.48 g/mol

2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid

CAS No.:

Cat. No.: VC16971073

Molecular Formula: C13H9BClF2NO3

Molecular Weight: 311.48 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid -

Specification

Molecular Formula C13H9BClF2NO3
Molecular Weight 311.48 g/mol
IUPAC Name [2-chloro-5-[(3,5-difluorophenyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C13H9BClF2NO3/c15-12-2-1-7(3-11(12)14(20)21)13(19)18-10-5-8(16)4-9(17)6-10/h1-6,20-21H,(H,18,19)
Standard InChI Key NTIAUFQUVPNMRW-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a phenyl ring substituted at the 2-position with a chlorine atom and at the 5-position with a carbamoyl group bearing a 3,5-difluorophenyl moiety. The boronic acid functional group (-B(OH)2_2) at the para position relative to the carbamoyl group enhances its reactivity in cross-coupling reactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H9BClF2NO3\text{C}_{13}\text{H}_9\text{BClF}_2\text{NO}_3
Molecular Weight311.48 g/mol
Hydrogen Bond Donors3 (2 from B(OH)2_2, 1 from NH)
Hydrogen Bond Acceptors6
Rotatable Bond Count5
Topological Polar Surface Area75.4 Ų

The presence of fluorine atoms introduces electron-withdrawing effects, modulating the compound’s electronic environment and solubility in polar solvents .

Synthesis and Manufacturing

Synthetic routes to 2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid typically involve sequential functionalization of a phenylboronic acid precursor. A plausible pathway includes:

  • Introduction of the Chloro Group: Electrophilic chlorination of 3-nitrophenylboronic acid using Cl2_2/FeCl3_3 yields 2-chloro-3-nitrophenylboronic acid.

  • Reduction of Nitro to Amine: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine.

  • Carbamoylation: Reaction with 3,5-difluorophenyl isocyanate forms the carbamoyl linkage.

  • Purification: Column chromatography or recrystallization isolates the final product .

Challenges include managing steric hindrance during carbamoylation and ensuring boronic acid stability under acidic conditions. Industrial-scale synthesis often employs flow chemistry to enhance yield and reproducibility .

Reactivity and Applications in Organic Synthesis

The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. For example:

Ar-B(OH)2+Ar’XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2X

This reactivity is critical in constructing biaryl scaffolds for pharmaceuticals and agrochemicals. Additionally, the carbamoyl group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond donor in supramolecular assemblies .

Industrial and Materials Science Applications

In materials science, this compound serves as:

  • Cross-Linking Agent: Boronic acids form dynamic covalent bonds with diols, enabling self-healing polymers.

  • Sensor Development: Fluorine atoms enhance fluorescence quenching efficiency in anion sensors.

A comparative analysis of analogous boronic acids reveals structure-property relationships:

Compound NameMolecular FormulaKey Application
3-Chloro-5-(trifluoromethyl)phenylboronic acid C7H5BClF3O2\text{C}_7\text{H}_5\text{BClF}_3\text{O}_2Suzuki couplings
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid C10H12BFNO3\text{C}_{10}\text{H}_{12}\text{BFNO}_3Enzyme inhibition studies

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